molecular formula C62H101N23O19S4 B12375526 H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2

H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2

Cat. No.: B12375526
M. Wt: 1600.9 g/mol
InChI Key: WWESKSGOLVJLCS-AURSKEAHSA-N
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Description

The compound H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 is a peptide consisting of 17 amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.

    Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s three-dimensional structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid analogs can be incorporated during SPPS to create modified peptides.

Major Products Formed

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Formed through reduction of disulfide bonds.

Scientific Research Applications

Chemistry

Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 are used in chemical research to study protein folding, stability, and interactions.

Biology

In biological research, these peptides can be used as models to understand protein function and as tools to study enzyme-substrate interactions.

Medicine

Peptides have therapeutic potential and can be used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In the industrial sector, peptides are used in the development of biosensors, diagnostics, and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or ion channels. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Cys-Cys-Ala-Arg-Ala-Ala-Cys-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys-NH2
  • H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-OH

Uniqueness

The unique sequence of H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 allows for specific interactions and biological activities that may not be present in similar peptides. The presence of multiple cysteine residues enables the formation of specific disulfide bonds, which can significantly impact the peptide’s structure and function.

Properties

Molecular Formula

C62H101N23O19S4

Molecular Weight

1600.9 g/mol

IUPAC Name

3-[(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,39S,42S,47R)-47-[(2-aminoacetyl)amino]-15-(3-amino-3-oxopropyl)-21-[(2S)-butan-2-yl]-6-carbamoyl-39-[3-(diaminomethylideneamino)propyl]-18-(1H-imidazol-5-ylmethyl)-27,33,36,42-tetramethyl-9-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46-tetradecaoxo-3,4,49,50-tetrathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45-tetradecazabicyclo[28.14.7]henpentacontan-12-yl]propanoic acid

InChI

InChI=1S/C62H101N23O19S4/c1-9-28(4)47-61(104)81-38(18-33-20-68-26-71-33)57(100)79-35(12-14-43(64)86)54(97)78-36(13-15-46(89)90)55(98)80-37(17-27(2)3)56(99)82-39(48(65)91)22-105-107-25-42-59(102)75-32(8)51(94)77-34(11-10-16-69-62(66)67)53(96)74-30(6)50(93)72-31(7)52(95)83-41(58(101)73-29(5)49(92)70-21-45(88)85-47)24-108-106-23-40(60(103)84-42)76-44(87)19-63/h20,26-32,34-42,47H,9-19,21-25,63H2,1-8H3,(H2,64,86)(H2,65,91)(H,68,71)(H,70,92)(H,72,93)(H,73,101)(H,74,96)(H,75,102)(H,76,87)(H,77,94)(H,78,97)(H,79,100)(H,80,98)(H,81,104)(H,82,99)(H,83,95)(H,84,103)(H,85,88)(H,89,90)(H4,66,67,69)/t28-,29-,30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,47-/m0/s1

InChI Key

WWESKSGOLVJLCS-AURSKEAHSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3

Origin of Product

United States

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